4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is an organic compound characterized by its complex structure and specific functional groups. It is classified under the category of piperidine derivatives, which are known for their diverse biological activities. The compound has a molecular formula of and a molecular weight of 340.4 g/mol, with the CAS number 2640965-64-4. Its significance in scientific research is still emerging, with limited information available on its applications and effects.
The synthesis of 4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves several steps that integrate various chemical reactions. While specific methods are not extensively documented in the provided sources, it can be inferred that the synthesis likely includes:
Technical details such as reaction conditions (temperature, solvent) and yields are not specified in the available literature but are critical for optimizing synthesis.
The molecular structure of 4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine can be represented using various structural notations:
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)C(=O)N3CCSCC3| Property | Value |
|---|---|
| Molecular Formula | C17H22F2N2OS |
| Molecular Weight | 340.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The structure features a piperidine ring connected to a thiomorpholine via a carbonyl linkage, along with a difluorophenyl group that enhances its chemical properties.
While specific chemical reactions involving 4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine are not extensively documented, compounds of this class often undergo:
Technical details regarding these reactions, including reagents and conditions, would be essential for practical applications in synthetic chemistry.
Further studies would be necessary to elucidate its precise mechanism of action.
The physical and chemical properties of 4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine are crucial for understanding its behavior in various environments:
Relevant analyses such as spectroscopic methods (NMR, IR) would provide insights into its structural characteristics and confirm identity.
Currently, 4-{1-[(3,4-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is primarily intended for research purposes. Its potential applications could include:
Due to its structural complexity and potential bioactivity, further exploration into its applications in drug discovery and development is warranted.
CAS No.: 1976-85-8
CAS No.:
CAS No.: 40712-56-9
CAS No.: 58670-63-6
CAS No.: 50957-96-5
CAS No.: 3644-98-2